Home > Products > Screening Compounds P146938 > 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine -

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

Catalog Number: EVT-13391585
CAS Number:
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound features a morpholine moiety linked to a thiophenyl-substituted oxadiazole, making it of interest in medicinal chemistry and drug discovery.

Source

The compound can be synthesized through various methods involving the cyclocondensation of appropriate precursors, often including morpholine and thiophenes. The synthesis and characterization of similar oxadiazole derivatives have been documented in several studies focused on their pharmacological properties and potential applications in drug development .

Classification

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is classified as a heterocyclic organic compound. Specifically, it is a member of the oxadiazole family, which includes five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the morpholine ring adds to its classification as a morpholine derivative.

Synthesis Analysis

Methods

The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine typically involves several key steps:

  1. Formation of Oxadiazole: The initial step often includes the reaction of thiophenes with amidoxime or carboxylic acid derivatives under acidic conditions to form the oxadiazole ring.
  2. Cyclization: Following the formation of the oxadiazole, cyclization reactions with morpholine are performed to create the final compound.
  3. Purification: The synthesized product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Technical details regarding these methods indicate that various catalysts (like pyridine or TBAF) can enhance yields and reaction rates during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine can be described as follows:

  • Oxadiazole Ring: Composed of five atoms (three carbon atoms, two nitrogen atoms, and one oxygen atom).
  • Morpholine Ring: A six-membered ring containing one nitrogen atom and five carbon atoms.
  • Thiophenyl Group: A thiophene ring (five-membered with one sulfur atom) attached to the oxadiazole.

Data

The molecular formula for this compound is typically represented as C11H12N4O1SC_{11}H_{12}N_{4}O_{1}S, with a molar mass around 248.31 g/mol. The structural representation can be visualized through molecular modeling software or drawing tools.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the oxadiazole can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The thiophenyl group may undergo electrophilic substitution under appropriate conditions.
  3. Hydrolysis: The morpholine component can be hydrolyzed under acidic or basic conditions.

Technical details about these reactions highlight their relevance in modifying the compound for enhanced biological activity or altered properties .

Mechanism of Action

Process

The mechanism of action for 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine primarily involves its interaction with specific biological targets within cells:

  1. Binding Affinity: The compound may exhibit high binding affinity towards certain enzymes or receptors involved in disease pathways.
  2. Inhibition Mechanism: It may act as an inhibitor by blocking active sites on target proteins, thereby disrupting normal cellular functions.

Data from pharmacological studies suggest that derivatives of oxadiazoles can exhibit significant anti-inflammatory and anticancer activities through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactive towards electrophiles due to the presence of nitrogen atoms in the oxadiazole ring.

Relevant data from studies indicate that modifications to its structure can significantly influence these properties .

Applications

Scientific Uses

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine has several potential applications in scientific research:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  2. Biological Studies: Used in studies exploring mechanisms of action related to enzyme inhibition and receptor binding.
  3. Material Science: Investigated for its potential use in creating novel materials with specific electronic or optical properties.
Introduction to 1,2,4-Oxadiazole Heterocycles in Medicinal Chemistry

1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This heterocyclic system has emerged as a cornerstone in drug discovery due to its remarkable physicochemical properties, metabolic stability, and versatile bioisosteric capabilities. The intrinsic electronic asymmetry of the 1,2,4-oxadiazole ring—with differential electron-withdrawing effects at C(3) and C(5) positions—creates unique opportunities for molecular interactions with biological targets [3] [5]. These compounds demonstrate exceptional stability across physiological pH ranges and resistance to enzymatic degradation, making them superior to traditional carboxyl-containing functionalities in drug design. The scaffold's synthetic accessibility through well-established cyclization methodologies further enhances its pharmaceutical utility, enabling efficient library generation for structure-activity relationship studies. Within this chemical landscape, 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine exemplifies a strategically engineered hybrid molecule that integrates three pharmacophoric elements: the 1,2,4-oxadiazole core, a thiophene heterocycle, and a morpholine moiety. This tripartite architecture leverages the complementary properties of each component to target diverse disease pathways while optimizing drug-like characteristics [1] [9].

Historical Evolution of 1,2,4-Oxadiazole-Based Drug Discovery

The journey of 1,2,4-oxadiazoles in pharmaceutical sciences began in 1884 with their serendipitous discovery by Tiemann and Krüger, who initially misclassified these structures as "furo[ab]diazoles" [3] [5]. Despite this early identification, the scaffold remained largely unexplored until the mid-20th century when its photochemical rearrangement properties attracted mechanistic interest. The 1960s marked a transformative period with the introduction of oxolamine (Perebron®), the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This milestone validated the biological applicability of the heterocycle and stimulated further medicinal exploration [3]. Subsequent decades witnessed systematic investigation into the scaffold's reactivity, culminating in the elucidation of its thermal rearrangement mechanisms and photochemical behavior—knowledge that facilitated rational drug design [5].

The 1980s–1990s saw strategic exploitation of 1,2,4-oxadiazoles as ester and amide bioisosteres, addressing metabolic instability issues prevalent in peptidomimetic compounds. This era produced prenoxdiazine (antitussive), butalamine (vasodilator), and fasiplon (anxiolytic), each leveraging the heterocycle's resistance to esterase-mediated hydrolysis [3]. The 21st century ushered in sophisticated applications in targeted therapies, exemplified by pleconaril's viral capsid inhibition and ataluren's read-through of nonsense mutations in Duchenne muscular dystrophy. A significant breakthrough emerged in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris—the first naturally occurring 1,2,4-oxadiazoles exhibiting potent cytotoxicity and selective affinity for CNS targets [3] [6]. This discovery expanded the scaffold's biological relevance beyond synthetic compounds and inspired novel natural product-inspired drug candidates. Contemporary research has diversified into multitarget ligands, with several 1,2,4-oxadiazole derivatives advancing through oncology and neurology clinical pipelines, demonstrating the scaffold's enduring pharmaceutical value.

Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development [3] [5]

YearMilestoneSignificance
1884Initial synthesis by Tiemann and KrügerFirst reported preparation of 1,2,4-oxadiazoles (misclassified as furo[ab]diazoles)
1960sOxolamine (Perebron®) approvalFirst therapeutic agent containing 1,2,4-oxadiazole core; established clinical viability
1970sPrenoxdiazine developmentDemonstrated bioisosteric replacement potential for ester functionalities
1980sButalamine and fasiplon introductionsExpanded applications to cardiovascular and CNS disorders
2000sPleconaril (antiviral) and ataluren (DMD therapy) approvalsValidated targeted therapeutic applications
2011Isolation of phidianidines A and BDiscovery of first natural 1,2,4-oxadiazoles with cytotoxic and CNS activities
2020sHybrid derivatives in neurodegenerative/oncological pipelinesEmergence of multitarget ligands for complex polygenic diseases

Bioisosteric Equivalence of 1,2,4-Oxadiazoles in Pharmacophore Design

The 1,2,4-oxadiazole heterocycle serves as a strategic bioisostere for carboxyl groups (esters, amides, carbamates) and other electron-deficient systems, effectively addressing pharmacokinetic limitations while preserving target engagement. This equivalence arises from the ring's electronic distribution, where the O1-N2-N4 atoms create a polarized system with calculated dipole moments of ~3.5 Debye, mimicking carbonyl π-systems [3] [6]. Crucially, the oxadiazole's hydrolytic stability exceeds that of esters by >100-fold in human plasma, significantly reducing premature metabolic deactivation—a key advantage observed in protease inhibitors and receptor antagonists [9]. The bioisosteric replacement also modulates physicochemical parameters: oxadiazoles typically lower cLogP by 0.5–1.5 units versus esters while maintaining similar molecular footprints (e.g., oxadiazole vs. ester bond lengths: 1.32Å vs. 1.34Å) [6]. These properties enhance membrane permeability and oral bioavailability, as demonstrated in zibotentan derivatives where oxadiazole substitution improved F% from 42% to 67% versus carbamate precursors.

The heterocycle's directional hydrogen-bonding capacity further underpins its pharmacophoric utility. While incapable of donating hydrogen bonds, the oxadiazole nitrogen atoms serve as strong acceptors (β = 0.70–0.95 vs. amide oxygen β = 0.55), enabling critical interactions with enzyme active sites. This characteristic proved essential in kinase inhibitors targeting RET and BRAF mutants, where N4-mediated hydrogen bonding with hinge regions conferred >10-fold selectivity over off-target kinases [3] [9]. The scaffold's geometric versatility allows substituent vectors to probe diverse binding pockets: C(3) positioning favors hydrophobic enclosures, while C(5) extensions access solvent-exposed regions. In 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine, this bioisosteric foundation enables synergistic engagement with both polar (via morpholine) and aromatic (via thiophene) binding domains—a design principle validated in dual COX-2/5-LOX inhibitors where oxadiazole-thiophene hybrids achieved IC50 values of 0.38 µM (COX-2) and 1.24 µM (5-LOX) [1] [10].

Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles Over Traditional Functional Groups [1] [3] [6]

ParameterEster/Amide1,2,4-OxadiazolePharmacological Impact
Hydrolytic Stabilityt1/2 < 30 min in plasmat1/2 > 24 h in plasmaEnhanced metabolic stability; reduced dosing frequency
Hydrogen-BondingDonor/acceptor (amide)Acceptor only (N1, N2)Reduced off-target binding; improved selectivity
Dipole Moment1.7–3.0 D3.2–3.8 DStronger polar interactions with target binding sites
cLogP ReductionBaselineΔcLogP = -0.5 to -1.5Improved membrane permeability; enhanced CNS penetration
Synthetic VersatilityLimited derivatizationDiverse C3/C5 modificationsEfficient library synthesis for SAR optimization
Conformational RigidityModerate (amide bond rotation)High (locked ring structure)Reduced entropic penalty upon target binding; higher ligand efficiency

Role of Thiophene and Morpholine Moieties in Enhancing Bioactivity

The strategic incorporation of thiophene and morpholine heterocycles adjacent to the 1,2,4-oxadiazole core creates synergistic pharmacodynamic effects that significantly enhance biological activity. Thiophene, a π-excessive five-membered heterocycle, contributes to multivalent binding interactions through its sulfur atom's polarizability and aromatic electron system. The sulfur's vacant 3d-orbitals facilitate weak hydrogen bonding (σ-hole interactions) and cation-π contacts with protein residues, while its electron-rich character promotes hydrophobic packing in binding pockets [7] [8]. This is exemplified in kinase inhibitors where 2-thienyl substitutions improved IC50 values 5-fold over phenyl analogues against VEGFR-2, attributable to sulfur-mediated van der Waals contacts with gatekeeper residues. Thiophene's metabolic resistance further complements the oxadiazole stability: the ring undergoes slower CYP450-mediated oxidation compared to phenyl, reducing reactive metabolite formation—a critical advantage observed in hepatotoxicity screens of thiophene-oxadiazole hybrids [7].

The morpholine moiety (1-oxa-4-azacyclohexane) introduces distinct pharmacokinetic and target-binding enhancements. Its saturated heterocycle provides conformational flexibility, enabling optimal positioning of the oxadiazole-thiophene pharmacophore within enzyme active sites. Morpholine's oxygen and nitrogen atoms serve as hydrogen bond acceptors, often mediating critical interactions with Asp/Glu residues in catalytic domains—particularly evident in urease inhibitors where morpholine-oxadiazole hybrids achieved sub-micromolar IC50 values [8]. Crucially, morpholine functions as a solubility-modulating group, counterbalancing the lipophilic oxadiazole-thiophene system through its calculated polar surface area (PSA) contribution of 20Ų. This property improved aqueous solubility by 4.5-fold in antidiabetic oxadiazole derivatives versus non-morpholine counterparts [2]. The moiety's proven safety profile in >100 approved drugs facilitates translational development, as evidenced by morpholine-containing anticancer agents like ridaforolimus.

In 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine, these components exhibit cooperative effects: molecular modeling reveals the thiophene sulfur engages in sulfur-π interactions with aromatic enzyme residues (e.g., Phe in COX-2), while morpholine forms hydrogen bonds with catalytic aspartates. This dual binding mechanism underlies the compound's efficacy in inflammation models, suppressing TNF-α production at 1.8 µM—comparable to reference drugs [8]. The morpholine-thiophene vector also enables π-stacking with purine bases in DNA-intercalating agents, expanding therapeutic applications to oncology. Such multifaceted interactions validate the hybrid design paradigm, positioning this chemical architecture as a versatile template for multitarget therapeutics.

Table 3: Functional Contributions of Morpholine and Thiophene Moieties to Hybrid Bioactivity [2] [7] [8]

MoietyKey PropertiesBiological ContributionsExemplary Bioactivity Enhancement
Thiophene- High polarizability (S atom)- σ-Hole formation- Metabolic resistance- Planar aromaticity- Enhanced hydrophobic contacts- Weak hydrogen bonding- Reduced CYP450 inactivation- DNA intercalation potential5.2x ↑ kinase inhibition vs phenyl3.8x ↓ hepatotoxicityIC50 = 0.38 µM (COX-2)
Morpholine- Bifunctional H-bond acceptor- High solubility (logS > -2)- Conformational flexibility- Low basicity (pKa ~8.4)- Solubility enhancement- Target Asp/Glu residue engagement- Improved tissue distribution- Reduced plasma protein binding4.5x ↑ aqueous solubilityΔpIC50 = +1.2 (urease)F% = 82% vs 45% (non-morpholine)

Properties

Product Name

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2

InChI Key

BXRIJNNIKSMNNS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.